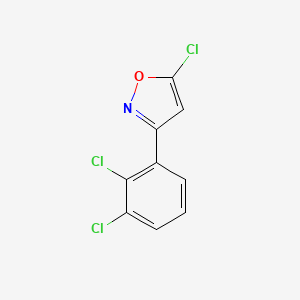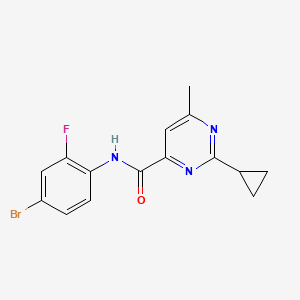
4-(N,N-dimethylsulfamoyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Material Science and Polymer Chemistry
Polymer Synthesis and Characterization : Research has led to the development of novel polyamides and poly(amide-imide)s derived from specific diamines and dianhydrides. These polymers are characterized by their solubility in polar solvents, high glass transition temperatures, and thermal stability. Notably, polymers incorporating pyridine and related structures demonstrate enhanced material properties, such as increased thermal resistance and improved mechanical strength, indicating potential applications in high-performance materials (Saxena et al., 2003).
Organic Chemistry and Synthesis
Synthesis of Heterocyclic Compounds : Innovative methods for synthesizing heterocyclic compounds involve the use of pyridine and related chemicals as key intermediates. These methodologies enable the creation of complex molecules with potential applications in medicinal chemistry and materials science. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives incorporating aromatic sulfonamide moieties showcases the versatility of pyridine derivatives in facilitating the construction of biologically relevant structures (Khashi et al., 2014).
Pharmacological Research
Histone Deacetylase Inhibition : Compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide have been explored for their potential as histone deacetylase (HDAC) inhibitors. These inhibitors play a critical role in regulating gene expression and have significant implications in cancer therapy. For example, the discovery and characterization of a specific HDAC inhibitor revealed its potential in blocking cancer cell proliferation and inducing apoptosis, demonstrating the compound's therapeutic potential (Zhou et al., 2008).
Analytical Chemistry
Capillary Electrophoresis : The analytical separation and characterization of pharmaceutical compounds and their related substances can be achieved through nonaqueous capillary electrophoresis. This technique offers a powerful tool for quality control in pharmaceutical synthesis, exemplified by the separation of imatinib mesylate and its related substances. Such methodologies highlight the importance of precise analytical techniques in ensuring the purity and efficacy of pharmacological agents (Ye et al., 2012).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22(2)28(26,27)16-7-5-15(6-8-16)19(25)21-13-14-9-10-20-17(12-14)23-11-3-4-18(23)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQALDOVIJLQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865864.png)
![N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2865866.png)
![5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2865868.png)
![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2865872.png)
![N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865873.png)
![1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2865875.png)

![Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol](/img/structure/B2865877.png)





![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B2865884.png)